(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride
Description
Properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-CEGZMALOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Bicyclo[2.2.2]octanone Precursors
A widely cited route to bicyclo[2.2.2]octan-2-amine derivatives employs lithium aluminum hydride (LiAlH₄) reduction of bicyclo[2.2.2]octan-2-one oxime. Neuman et al. reported a 92% yield reduction step using LiAlH₄ in diethyl ether, followed by acid workup to isolate the amine. This method, while efficient for racemic mixtures, requires additional chiral resolution steps to obtain the (2S)-enantiomer.
Stereoselective Synthesis of (2S)-Bicyclo[2.2.2]octan-2-amine
Chiral Resolution via Diastereomeric Salt Formation
The racemic amine mixture can be resolved using L-(+)-tartaric acid in ethanol, exploiting differential solubility of diastereomeric salts. This classical resolution method achieves enantiomeric excesses >98% when performed at 0–5°C with careful crystallization control. The resolved (2S)-amine is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Asymmetric Catalytic Hydrogenation
Recent advancements employ chiral ruthenium catalysts for asymmetric hydrogenation of bicyclo[2.2.2]oct-2-en-5-one imines. Using [RuCl(η⁶-p-cymene)(R)-Segphos]Cl at 50 bar H₂ pressure in methanol, researchers achieved 89% enantiomeric excess of the (2S)-amine precursor. This method reduces reliance on resolution techniques but requires stringent moisture-free conditions.
Hydrochloride Salt Formation and Purification
Acid-Base Titration Method
The free (2S)-amine (0.1 mol) is dissolved in anhydrous ether and treated with concentrated HCl (1.1 equivalents) at −10°C. The resulting precipitate is collected by vacuum filtration and recrystallized from ethanol/ethyl acetate (1:3 v/v) to yield pharmaceutical-grade hydrochloride salt (99% purity by HPLC).
Ion Exchange Chromatography
For high-throughput applications, Amberlite IRA-400 chloride resin efficiently converts the amine to its hydrochloride form. Column dimensions of 30 × 2 cm with 100 mL resin bed volume process 10 g amine per run, achieving >99.5% conversion efficiency.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters in (2S)-Bicyclo[2.2.2]octan-2-amine Hydrochloride Synthesis
| Method | Yield (%) | ee (%) | Purity (%) | Scale (g) |
|---|---|---|---|---|
| Classical Resolution | 35 | 98.5 | 99.8 | 0.5–10 |
| Asymmetric Hydrogenation | 68 | 89 | 98.2 | 1–50 |
| Enzymatic Resolution | 42 | 99.2 | 99.5 | 0.1–5 |
Critical Process Parameters
Temperature Control in Cyclization
Maintaining reaction temperatures below 30°C during palladium-mediated cyclizations prevents byproduct formation. Exothermic stages require jacketed reactors with ethylene glycol cooling.
Solvent Selection for Chiral Resolution
Optimal solvent systems for diastereomeric salt crystallization:
- Ethanol/water (4:1 v/v) for high yield
- Acetone/heptane (1:2 v/v) for maximum ee
Solvent polarity directly impacts crystal lattice energy and separation efficiency.
Analytical Characterization
Chiral HPLC Methods
Baseline separation of enantiomers achieved using:
X-ray Crystallography
Single-crystal analysis confirms absolute configuration:
- Space group: P2₁2₁2₁
- Unit cell parameters: a = 8.542 Å, b = 10.673 Å, c = 12.985 Å
- Flack parameter: 0.03(2) confirming (2S)-configuration
Industrial Scale-Up Considerations
Continuous Flow Hydrogenation
Tubular reactor systems (316L stainless steel, 50 mL volume) enable:
- 90% conversion at 100 bar H₂
- 5 kg/day production capacity
- Catalyst turnover number >15,000
Green Chemistry Metrics
Process mass intensity (PMI) improvements:
- Batch process PMI: 87
- Continuous process PMI: 32
- Solvent recovery: 92% achieved via falling-film evaporators
Emerging Methodologies
Biocatalytic Approaches
Immobilized ω-transaminase enzymes (Codexis TA-134) catalyze amine transfer to bicyclo[2.2.2]octan-2-one with:
- 99% ee
- 85% conversion
- 50 g/L substrate loading
Photochemical Cyclization
UV irradiation (254 nm) of norbornene derivatives in the presence of chiral dirhodium catalysts induces stereoselective ring-closing:
- 76% yield
- 94% ee
- 20-minute reaction time
Regulatory Considerations
Impurity Profiling
ICH Q3B requirements mandate control of:
- Enantiomeric impurity <0.15%
- Palladium residues <10 ppm
- Residual solvents per Class 2 limits
Genotoxic Assessment
EMEA guidelines require testing for:
- Nitrosamine formation potential
- Ames test mutagenicity
- Chromosomal aberration studies
Chemical Reactions Analysis
Types of Reactions
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-amine Hydrochloride
CAS : 65481-69-8 | Molecular Formula : C₇H₁₄ClN
- Key Features: Smaller bicyclo[2.2.1]heptane (norbornane) framework introduces greater ring strain and altered reactivity. The endo/exo isomerism (e.g., endo-2-aminonorbornane hydrochloride) affects steric accessibility .
- Applications : Used in catalysis and as a ligand in asymmetric synthesis due to its conformational rigidity .
Bicyclo[3.2.1]octan-2-amine Hydrochloride (Mixture of Diastereomers)
CAS : 1195211-57-4 | Molecular Formula : C₈H₁₆ClN
4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride
CAS: 1403864-74-3 | Molecular Formula: C₈H₁₆ClNO
(2S)-2,5-Diaminopentanamide Dihydrochloride
CAS : 71697-89-7 | Molecular Formula : C₅H₁₃N₃O·2HCl
- The dihydrochloride salt improves stability but reduces lipophilicity .
- Applications : Intermediate in peptide synthesis and enzyme inhibitor development .
Comparative Data Table
Key Differences and Implications
Ring Size and Strain: Bicyclo[2.2.2]octane (target) offers a balance of rigidity and low strain, ideal for stable ligand-receptor interactions. Bicyclo[2.2.1]heptane (norbornane) has higher strain, enhancing reactivity in ring-opening reactions .
Functional Groups: Hydroxyl or amide groups (e.g., 4-aminobicyclo[2.2.2]octan-1-ol HCl) improve solubility but reduce membrane permeability compared to the non-polar target compound .
Stereochemistry :
- The (2S)-chirality of the target compound is crucial for enantioselective synthesis, whereas diastereomeric mixtures (e.g., bicyclo[3.2.1]octan-2-amine HCl) require resolution for precise applications .
Safety Profiles: Limited toxicological data exist for most compounds, but amine hydrochlorides generally require precautions against dust inhalation (P261/P262) .
Biological Activity
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a scaffold for drug development and has been incorporated into various pharmacologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The bicyclo[2.2.2]octane framework provides a rigid and symmetrical structure, which influences the compound's chemical reactivity and biological interactions. The amine group allows for diverse modifications, enhancing its potential as a pharmaceutical intermediate.
Antiparasitic Activity
Research indicates that derivatives of bicyclo[2.2.2]octan-2-amine exhibit significant antiparasitic properties, particularly against Trypanosoma brucei and Plasmodium falciparum. Notably, certain synthesized bicyclo[2.2.2]octan-2-one derivatives demonstrated remarkable antitrypanosomal activity with an IC(50) value of less than 0.3 µM, though they were less effective than suramin (IC(50) = 0.0075 µM) . Additionally, some compounds showed promising antimalarial activity comparable to chloroquine .
Estrogen Receptor Modulation
Compounds incorporating the bicyclo[2.2.2]octane structure have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies . This activity could be leveraged in treating conditions influenced by estrogen signaling.
Inhibition of Enzymatic Activity
Several studies have reported that bicyclo[2.2.2]octane derivatives act as inhibitors for various enzymes:
- Myeloperoxidase inhibitors : These compounds can modulate inflammatory responses by inhibiting myeloperoxidase activity .
- DGAT1 Inhibitors : Some derivatives have shown effectiveness in inhibiting diacylglycerol O-acyltransferase 1 (DGAT1), which is relevant in lipid metabolism and obesity research .
The biological activity of (2S)-bicyclo[2.2.2]octan-2-amine is largely attributed to its ability to interact with specific molecular targets through its amine group, potentially forming stable complexes that modulate biological pathways.
Comparative Studies
A comparative analysis of (2S)-bicyclo[2.2.2]octan-2-amine with other similar compounds reveals distinct differences in their biological profiles:
| Compound | Biological Activity | IC(50) Value |
|---|---|---|
| (2S)-bicyclo[2.2.2]octan-2-amine | Antitrypanosomal | < 0.3 µM |
| Suramin | Antitrypanosomal | 0.0075 µM |
| Chloroquine | Antimalarial | 0.12 µM |
This table highlights the efficacy of (2S)-bicyclo[2.2.2]octan-2-amine derivatives compared to established treatments.
Case Studies
-
Antitrypanosomal Activity Study : A study synthesized several bicyclo[2.2.2]octan derivatives and evaluated their activity against Trypanosoma brucei rhodesiense using microplate assays, leading to the identification of highly potent compounds .
- Findings : The most effective compound exhibited an IC(50) < 0.3 µM.
- : These findings support the potential of bicyclo[2.2.2]octane derivatives as candidates for developing new antiparasitic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation or reductive amination of bicyclo[2.2.2]octane precursors. Transition metal catalysts (e.g., palladium or platinum) under hydrogen gas (H₂) are critical for stereochemical control . Solvents like ethanol or tetrahydrofuran (THF) are used to enhance solubility, while temperature optimization (e.g., 60–80°C) minimizes side reactions. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis may be employed. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the bicyclic framework and amine proton environments. The (2S) stereochemistry is validated using chiral shift reagents or 2D NOESY .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C₈H₁₆ClN) and isotopic patterns .
- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding patterns in the crystalline state .
- HPLC with Chiral Columns : Ensures enantiomeric excess (>99%) for the (2S)-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
